molecular formula C7H9ClN2 B13060554 6-chloro-N,4-dimethylpyridin-3-amine

6-chloro-N,4-dimethylpyridin-3-amine

Cat. No.: B13060554
M. Wt: 156.61 g/mol
InChI Key: AVVWQRARGVWOOX-UHFFFAOYSA-N
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Description

6-chloro-N,4-dimethylpyridin-3-amine (CAS 1256823-62-7) is a substituted pyridine derivative with a molecular formula of C7H9ClN2 and a molecular weight of 156.61 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry, particularly in research and development for the pharmaceutical and agrochemical industries . Its molecular structure, featuring both chloro and dimethylamino functional groups on the pyridine ring, makes it a versatile precursor for further functionalization and the construction of more complex molecules with potential biological activity . Researchers utilize this compound to study structure-activity relationships and to develop new chemical entities. When handling this material, standard safety precautions for laboratory chemicals should be followed. It is recommended to use personal protective equipment, avoid dust formation, and handle in a well-ventilated place . This product is intended for research and development purposes only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

6-chloro-N,4-dimethylpyridin-3-amine

InChI

InChI=1S/C7H9ClN2/c1-5-3-7(8)10-4-6(5)9-2/h3-4,9H,1-2H3

InChI Key

AVVWQRARGVWOOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1NC)Cl

Origin of Product

United States

Advanced Spectroscopic Characterization of 6 Chloro N,4 Dimethylpyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. Through the analysis of various NMR experiments, detailed insights into the connectivity and spatial arrangement of atoms within a molecule can be obtained. For 6-chloro-N,4-dimethylpyridin-3-amine, a comprehensive suite of NMR analyses would be required for complete structural assignment.

Proton (¹H) NMR Spectral Analysis

Hypothetical ¹H NMR Data Table

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H-2 (pyridine ring)~8.0-8.2Singlet
H-5 (pyridine ring)~7.0-7.2Singlet
N-CH₃~2.9-3.1Singlet
C4-CH₃~2.3-2.5Singlet

Note: This table is based on predicted values and may not reflect actual experimental data.

Carbon (¹³C) NMR and Heteronuclear Correlation Spectroscopies

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the pyridine (B92270) ring would be in the aromatic region, with the carbon atom attached to the chlorine atom (C-6) expected to be significantly influenced by the halogen's electronegativity. The carbon atoms of the two methyl groups would appear in the aliphatic region.

To definitively assign each carbon signal to a specific atom, heteronuclear correlation techniques such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) would be employed. These experiments correlate the signals of protons with the signals of the carbon atoms to which they are directly attached.

Advanced NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC)

A deeper understanding of the molecular structure can be achieved using advanced 2D NMR techniques.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships within the molecule. For this compound, COSY would primarily be used to confirm the absence of coupling between the aromatic protons, as they are separated by substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in confirming the relative positions of the methyl groups and the aromatic protons on the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

In a GC-MS analysis, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. The resulting mass spectrum would show the molecular ion peak (M⁺), which corresponds to the molecular weight of this compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak. The fragmentation pattern would provide further structural clues, with potential fragment ions arising from the loss of a methyl group, a chlorine atom, or other neutral fragments.

Predicted GC-MS Fragmentation Data

m/zProposed Fragment
156/158[M]⁺ (Molecular Ion)
141/143[M-CH₃]⁺
121[M-Cl]⁺

Note: This table represents predicted fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for the analysis of polar and thermally labile compounds. In this technique, the compound is separated by liquid chromatography before being introduced into the mass spectrometer. For this compound, electrospray ionization (ESI) would likely be used. The resulting mass spectrum would typically show the protonated molecule [M+H]⁺. The high-resolution mass spectrometry (HRMS) capability of modern LC-MS systems would allow for the determination of the exact mass of the molecule, which can be used to confirm its elemental composition.

Predicted LC-MS Data

IonCalculated m/z
[M+H]⁺157.0527

Note: This table is based on the calculated exact mass of the protonated molecule.

High-Resolution Mass Spectrometry (HRMS)

No experimental High-Resolution Mass Spectrometry (HRMS) data, including exact mass measurements or fragmentation patterns for this compound, could be located in published scientific literature.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy

Specific experimental Infrared (IR) spectroscopy data for this compound, which would provide information on its functional groups and molecular structure, is not available in the public domain.

Raman Spectroscopy

No published Raman spectroscopy data for this compound could be identified. This technique would offer complementary vibrational information to IR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no available Ultraviolet-Visible (UV-Vis) spectroscopy data for this compound. Such data would provide insights into the electronic transitions within the molecule.

X-ray Crystallography for Solid-State Structural Determination

A search for X-ray crystallography data for this compound did not yield any results. This analysis would be required to determine its precise three-dimensional structure in the solid state.

Computational Chemistry Investigations on 6 Chloro N,4 Dimethylpyridin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and predict the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are centered on the principle that the energy of a molecule can be determined from its electron density. nih.gov For a molecule like 6-chloro-N,4-dimethylpyridin-3-amine, a typical DFT study would begin with geometry optimization, where the molecule's structure is computationally adjusted to find the lowest energy conformation. This is commonly performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a reliable description of electron distribution. nih.govmdpi.com

Upon achieving the optimized geometry, a range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests the molecule is more likely to be reactive.

Table 1: Illustrative Electronic Properties of this compound from DFT Calculations This table presents the types of data that would be generated from DFT calculations. The values are representative and not from published research on this specific compound.

PropertyDescriptionIllustrative Calculated Value
Total EnergyThe total electronic energy of the optimized molecule.Value in Hartrees (a.u.)
Dipole MomentA measure of the net molecular polarity.Value in Debye
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Value in eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Value in eV
HOMO-LUMO GapThe energy difference between HOMO and LUMO.Value in eV

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that solve the Schrödinger equation without using empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are often more computationally demanding than DFT but can offer higher accuracy for certain systems or properties. rsc.org

In the study of this compound, ab initio methods could be employed to verify the geometric and electronic structures predicted by DFT. For instance, MP2 calculations, which include a degree of electron correlation not present in the simplest HF theory, can provide a more refined energy and geometry. Comparing the results from both DFT and ab initio methods helps to ensure the reliability of the computational findings.

Prediction of Spectroscopic Parameters

Computational chemistry is extensively used to predict spectroscopic data, which can aid in the interpretation of experimental spectra or even predict the spectrum of a yet-to-be-synthesized molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method implemented within a DFT framework, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov

The process involves calculating the magnetic shielding tensors for each atom in the optimized geometry of this compound. These values are then referenced against the calculated shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts (δ) in parts per million (ppm). nmrdb.org These predicted shifts can be directly compared to experimental data to confirm structural assignments.

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound This table illustrates the expected output of a GIAO-DFT calculation for NMR shifts, referenced to TMS. The values are hypothetical.

Atom TypeAtom PositionPredicted Chemical Shift (ppm)
¹³CC2Illustrative Value
¹³CC3Illustrative Value
¹³CC4Illustrative Value
¹³CC5Illustrative Value
¹³CC6Illustrative Value
¹³CC4-MethylIllustrative Value
¹³CN-MethylIllustrative Value
¹HH2Illustrative Value
¹HH5Illustrative Value
¹HH (C4-Methyl)Illustrative Value
¹HH (N-Methyl)Illustrative Value

DFT calculations are also employed to predict vibrational (Infrared) and electronic (UV-Visible) spectra. A frequency calculation on the optimized geometry of this compound yields the harmonic vibrational frequencies corresponding to its normal modes. researchgate.net Each frequency can be animated to visualize the specific atomic motions (e.g., C-H stretch, C=N bend). These calculated frequencies are often systematically higher than experimental values, so they are typically multiplied by an empirical scaling factor to improve agreement. nih.gov

Electronic spectra are predicted using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands seen in an experimental UV-Vis spectrum. mdpi.com

Table 3: Predicted Spectroscopic Data (IR & UV-Vis) for this compound This table shows representative data from vibrational and electronic spectra calculations. The values are illustrative.

Spectrum TypeParameterPredicted ValueAssignment / Transition
IRWavenumber (cm⁻¹)~3000Aromatic C-H stretch
IRWavenumber (cm⁻¹)~1600Pyridine (B92270) ring C=C/C=N stretch
IRWavenumber (cm⁻¹)~1450CH₃ deformation
IRWavenumber (cm⁻¹)~750C-Cl stretch
UV-Visλmax (nm)Illustrative Value 1π → π* transition
UV-Visλmax (nm)Illustrative Value 2n → π* transition

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed information about a single, static molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. ulisboa.pt MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motions, conformational changes, and intermolecular interactions. mdpi.com

For this compound, an MD simulation would typically begin by placing the molecule in a simulation box filled with a chosen solvent, such as water. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. rsc.org The simulation then proceeds for a set amount of time (from nanoseconds to microseconds), tracking the position and velocity of every atom.

Analysis of the MD trajectory can reveal important information. Conformational analysis can be performed to study the rotation around single bonds, such as the bond connecting the dimethylamino group to the pyridine ring, to understand the molecule's flexibility. Furthermore, by analyzing the interactions between the solute and solvent, one can study solvation effects. Radial Distribution Functions (RDFs) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms on the solute, providing a detailed picture of the solvation shell. rsc.org

Reactivity and Reaction Mechanism Studies using Computational Methods

Computational chemistry provides a powerful lens for understanding the intricate details of chemical reactivity and reaction pathways. For a molecule such as this compound, these methods can predict its behavior in chemical reactions, offering insights that are often difficult to obtain through experimental means alone. Methodologies like Density Functional Theory (DFT) are frequently employed to elucidate the electronic structure and predict sites of reactivity.

A computational analysis of this compound would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following this, the calculation of various electronic properties can reveal its reactivity profile. Key indicators include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map.

The substituents on the pyridine ring—a chloro group, a methyl group, and a dimethylamino group—have distinct electronic effects that collectively determine the molecule's reactivity. The chloro group is electron-withdrawing via induction but can be a weak pi-donor. The methyl group is a weak electron-donating group, while the dimethylamino group is a strong electron-donating group through resonance. DFT calculations can quantify these effects, for instance, by calculating the partial atomic charges on the ring carbons. It is anticipated that the carbon atom attached to the chlorine (C6) would be a primary electrophilic site, susceptible to nucleophilic attack, a common reaction pathway for chloropyridines.

To investigate a specific reaction, such as a nucleophilic aromatic substitution (SNAr) at the C6 position, computational methods can be used to map out the entire reaction mechanism. This involves identifying the transition state(s) and any intermediates, such as a Meisenheimer complex. The activation energy (the energy barrier that must be overcome for the reaction to proceed) can be calculated as the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction.

For a hypothetical SNAr reaction of this compound with a generic nucleophile (Nu-), the reaction profile can be computationally generated. The data in the table below represents a plausible, albeit hypothetical, energy landscape for such a reaction, illustrating the relative energies of the key species involved.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nu-0.0
Transition State 1 (TS1)Formation of the Meisenheimer intermediate+15.2
Meisenheimer IntermediateAddition of Nu- to the C6 carbon-5.8
Transition State 2 (TS2)Expulsion of the chloride ion+12.5
Products6-Nu-N,4-dimethylpyridin-3-amine + Cl--20.7

This hypothetical data suggests a two-step mechanism where the formation of the Meisenheimer complex is the rate-determining step, a common feature in SNAr reactions.

Consideration of Solvent Effects in Computational Modeling of this compound

The surrounding environment, particularly the solvent, can have a profound impact on chemical reactions. Computational models must account for these effects to provide realistic predictions. There are two primary approaches to modeling solvent effects: implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute. For a reaction involving charged species, like the SNAr mechanism discussed above, a polar solvent would be expected to stabilize the charged transition states and intermediates more than the neutral reactants, thereby lowering the activation energy and increasing the reaction rate.

Explicit solvent models provide a more detailed, atomistic picture by including a number of individual solvent molecules in the calculation. This can be done using a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach, where the reacting molecules are treated with high-level quantum mechanics and the surrounding solvent molecules with a less computationally intensive molecular mechanics force field. This method is particularly useful for understanding specific solute-solvent interactions, such as hydrogen bonding between a protic solvent and the nitrogen atoms of the pyridine ring or the amino group.

The influence of different solvents on the activation energy of our hypothetical SNAr reaction can be estimated computationally. The table below presents a hypothetical comparison of the activation energy in the gas phase (no solvent) and in solvents of varying polarity.

SolventDielectric Constant (ε)Hypothetical Activation Energy (TS1) (kcal/mol)
Gas Phase125.0
Toluene2.421.5
Acetone2117.8
Dimethyl Sulfoxide (DMSO)4715.2
Water8014.5

As illustrated by the hypothetical data, increasing solvent polarity is predicted to decrease the activation energy. This is because polar solvents are better at stabilizing the charge separation that develops in the transition state leading to the Meisenheimer intermediate. Protic solvents like water could further lower the barrier through specific hydrogen bonding interactions. These computational considerations are crucial for accurately predicting and understanding the chemical behavior of this compound in a realistic chemical environment.

Chemical Reactivity and Transformation of 6 Chloro N,4 Dimethylpyridin 3 Amine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring and Amine Nitrogen

The pyridine ring is inherently electron-deficient, a characteristic that is amplified by the electronegative nitrogen atom. This makes the ring susceptible to nucleophilic attack, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen. In 6-chloro-N,4-dimethylpyridin-3-amine, the chlorine atom is situated at an activated 6-position, making it a prime site for nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqstackexchange.com

The reaction proceeds via a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted by the addition of a nucleophile. researchgate.netnih.gov The negative charge of this intermediate is stabilized by the electron-withdrawing pyridine nitrogen. The subsequent loss of the chloride leaving group restores aromaticity and yields the substituted product. A variety of nucleophiles can displace the chlorine atom, including amines, alkoxides, and thiolates. For instance, reactions with amines can introduce new nitrogen-containing substituents, a common strategy in medicinal chemistry. youtube.com

The reactivity in these SNAr reactions is significantly influenced by the other substituents on the ring. While the amino group at the 3-position is an electron-donating group, its effect is less pronounced at the 6-position compared to the direct activation it would provide at ortho/para positions. The reaction rate is also dependent on the strength of the incoming nucleophile and the reaction conditions, such as solvent and temperature. zenodo.org

Reactions at the amine nitrogen are also possible. The lone pair of electrons on the 3-amino group can act as a nucleophile. For example, it can be acylated by reacting with acid chlorides or anhydrides, often catalyzed by bases like 4-dimethylaminopyridine (B28879) (DMAP), to form the corresponding amide. researchgate.netnih.gov Alkylation at this nitrogen can also occur, though it may be less favored than substitution at the pyridine ring, depending on the electrophile and reaction conditions.

Electrophilic Aromatic Substitution Reactions of the Pyridine Nucleus

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene. wikipedia.org The electronegative nitrogen atom deactivates the ring towards electrophiles by induction. Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. This positive charge further deactivates the ring, making substitution extremely difficult. wikipedia.orgyoutube.com

Despite this inherent low reactivity, the substituents on this compound guide the position of any potential electrophilic attack. The directing effects of the substituents must be considered:

-NH(CH₃) group (at C3): This is a strongly activating, ortho-, para-directing group. It would direct incoming electrophiles to the 2-, 4-, and 6-positions.

-CH₃ group (at C4): This is a weakly activating, ortho-, para-directing group. It would direct to the 3- and 5-positions.

-Cl group (at C6): This is a deactivating, ortho-, para-directing group. It would direct to the 3- and 5-positions.

Pyridine Nitrogen: Intrinsically directs meta (to the 3- and 5-positions). youtube.comquimicaorganica.org

Considering these combined influences, the most likely position for electrophilic attack is the C5 position. The powerful activating effect of the amino group directs ortho to itself (to C2 and C4) and para (to C6). However, these positions are already substituted. The next most influential directors are the pyridine nitrogen and the chloro group, both of which direct to the meta positions, C3 and C5. Since C3 is occupied, C5 becomes the most probable site. The methyl group also weakly directs to C5 (ortho).

To overcome the strong deactivation by the pyridine nitrogen, a common strategy is to first convert the pyridine to its N-oxide. wikipedia.orgyoutube.com The N-oxide is more reactive towards EAS because the oxygen atom can donate electron density into the ring, and it directs electrophiles to the 2- and 4-positions. rsc.org After the substitution reaction, the N-oxide can be reduced back to the pyridine.

Interactive Table: Predicted Directing Effects for EAS
Substituent Position Type Directing Preference
Pyridine N 1 Deactivating Meta (3, 5)
-NH(CH₃) 3 Activating Ortho, Para (2, 4, 6)
-CH₃ 4 Activating Ortho, Para (3, 5)
-Cl 6 Deactivating Ortho, Para (3, 5)

Metal-Catalyzed Coupling Reactions Involving this compound

The chlorine atom at the 6-position serves as a versatile handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This palladium-catalyzed reaction couples the chloropyridine with an organoboron reagent (like a boronic acid or ester). It is a powerful method for forming new C-C bonds. For this compound, a Suzuki reaction would replace the chlorine atom with the organic group from the boronic acid, yielding an aryl- or vinyl-substituted pyridine. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Na₂CO₃), and a suitable solvent system.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl halide with an alkene. wikipedia.orgbyjus.com This would result in the formation of a substituted alkene at the 6-position of the pyridine ring. The reaction is stereoselective, typically favoring the trans isomer. byjus.com Common catalysts include palladium acetate (B1210297) with phosphine (B1218219) ligands, and a base such as triethylamine (B128534) is required. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction couples the chloropyridine with a terminal alkyne to form an alkynylpyridine. wikipedia.orglibretexts.org It is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt (e.g., CuI) in the presence of an amine base. libretexts.orgorganic-chemistry.org This method provides a direct route to C(sp²)-C(sp) bond formation, introducing an alkyne moiety at the C6 position. Copper-free Sonogashira protocols have also been developed. organic-chemistry.orgnih.gov

Interactive Table: Typical Cross-Coupling Reaction Conditions
Reaction Coupling Partner Catalyst System Base Typical Product
Suzuki R-B(OH)₂ Pd(0) complex (e.g., Pd(PPh₃)₄) Carbonate or Phosphate 6-R-N,4-dimethylpyridin-3-amine
Heck Alkene Pd(II) salt + ligand Amine base (e.g., Et₃N) 6-(alkenyl)-N,4-dimethylpyridin-3-amine
Sonogashira Terminal Alkyne Pd(0) complex + Cu(I) salt Amine base (e.g., Et₃N) 6-(alkynyl)-N,4-dimethylpyridin-3-amine

C-H activation is a modern synthetic strategy that involves the direct functionalization of carbon-hydrogen bonds, offering an atom-economical alternative to traditional cross-coupling reactions. nih.gov For this compound, several C-H bonds could potentially be targeted. The pyridine ring C-H bonds at the 2- and 5-positions are potential sites for functionalization, often directed by a coordinating group. The amino group itself can act as a directing group in some transition-metal-catalyzed reactions, potentially guiding a catalyst to functionalize the C2-H bond. rsc.org Additionally, the methyl groups present C(sp³)-H bonds that could be subject to activation under specific catalytic conditions. Rhodium and palladium are common catalysts for such transformations. nih.gov

Oxidation and Reduction Pathways

The oxidation of this compound can occur at several sites.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using peroxy acids like m-CPBA or hydrogen peroxide. acs.orgacs.org This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions as discussed previously. wikipedia.org

Amine Oxidation: The 3-amino group is susceptible to oxidation. Strong oxidizing agents can potentially convert the amine to a nitro group, although this often requires harsh conditions, such as hydrogen peroxide in fuming sulfuric acid. acs.orgacs.orgresearchgate.net In biological systems, this oxidation can be mediated by cytochrome P450 enzymes. nih.gov

Methyl Group Oxidation: The methyl group at C4 could be oxidized to a hydroxymethyl group, an aldehyde, or a carboxylic acid, depending on the oxidant and reaction conditions. Iron(II) aminopyridine complexes have shown catalytic activity in the oxidation of benzylic methylene (B1212753) groups. proquest.com

Reduction pathways for this compound primarily involve two functionalities:

Dechlorination: The chlorine atom at the 6-position can be removed via catalytic hydrogenation. This reductive dehalogenation is commonly achieved using hydrogen gas with a palladium on carbon (Pd/C) catalyst in the presence of a base (like magnesium oxide or sodium hydroxide) to neutralize the HCl formed. oregonstate.edu

Pyridine Ring Reduction: The aromatic pyridine ring can be reduced to a piperidine (B6355638) ring under more vigorous catalytic hydrogenation conditions (e.g., using catalysts like platinum oxide or rhodium on alumina) or with dissolving metal reductions. This would convert the aromatic amine into a cyclic aliphatic amine.

Exploration of Reactive Metabolite Formation Pathways and Chemical Stability

In the context of drug metabolism, certain chemical structures can be converted into chemically reactive metabolites that may lead to toxicity. For aminopyridine derivatives, a primary concern is metabolic activation by cytochrome P450 (CYP) enzymes. ontosight.ainih.gov

The N,4-dimethylpyridin-3-amine moiety can undergo several bioactivation pathways:

Oxidation of the Amino Group: The secondary amine can be oxidized by CYP enzymes to form a hydroxylamine, which can be further oxidized to a nitroso species. These functional groups are electrophilic and can covalently bind to cellular nucleophiles like proteins and DNA.

Epoxidation of the Pyridine Ring: The aromatic ring can be oxidized by CYPs to form an electrophilic epoxide or arene oxide intermediate. mdpi.com This epoxide can rearrange to form hydroxypyridines or be attacked by nucleophiles, such as the sulfhydryl group of glutathione (B108866) (GSH), to form GSH adducts. researchgate.netnih.gov

Oxidation of the Methyl Group: The methyl group can be oxidized to a primary alcohol, then to an aldehyde. Aldehydes are electrophilic and can react with cellular macromolecules.

The chemical stability of this compound is generally good under standard conditions. However, halogenated pyridines can be susceptible to degradation under microbial action, though often at a slow rate. chempanda.com The presence of the chlorine atom makes the compound relatively stable, but it is also the key to its synthetic utility in substitution and coupling reactions.


Role and Applications of 6 Chloro N,4 Dimethylpyridin 3 Amine in Advanced Organic Synthesis

Intermediate in the Synthesis of Potentially Active Chemical Entities

Constructing an article on these points without direct evidence would amount to speculation based on the reactivity of related but distinct chemical entities. Such an approach would not meet the required standards of scientific accuracy and specificity.

Therefore, we must conclude that 6-chloro-N,4-dimethylpyridin-3-amine is not a widely used or documented compound in the field of advanced organic synthesis, and a detailed article on its specific applications cannot be generated at this time. Further research and publication in the primary scientific literature would be required to elucidate the potential roles of this specific molecule.

Emerging Research Directions and Future Perspectives for 6 Chloro N,4 Dimethylpyridin 3 Amine

Development of Novel Synthetic Routes for Enhanced Sustainability and Efficiency

The pursuit of green chemistry principles is driving the development of more sustainable and efficient synthetic methods for compounds like 6-chloro-N,4-dimethylpyridin-3-amine. Traditional synthetic routes for similar chloro-amino-pyridines often involve multi-step processes that may utilize harsh reagents and generate significant waste. google.comresearchgate.net Future research is expected to focus on catalytic systems, flow chemistry, and the use of greener solvents to improve the environmental footprint and cost-effectiveness of its production.

One promising direction is the application of dehydro-condensation agents which can facilitate amide synthesis under milder conditions, potentially adaptable for creating precursors or derivatives of the target compound. mdpi.com The use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) with a tertiary amine, for example, has been shown to be an efficient system for forming amide bonds and could be explored for analogous transformations involving aminopyridines. mdpi.com

Furthermore, techniques developed for related pyridines, such as the synthesis of 2-chloro-3-amino-4-methylpyridine (B1178857) from 2-cyanoacetamide (B1669375) and 4,4-dimethoxy-2-butanone, highlight pathways involving condensation, cyclization, and Hofmann reactions that could be optimized for sustainability. researchgate.net

Table 1: Potential Sustainable Synthetic Approaches

Approach Key Features Potential Advantages
Catalytic Hydrogenation Use of metal catalysts (e.g., Pd, Ni) for reductive amination or dehalogenation steps. Reduces the need for stoichiometric reagents, often proceeds under milder conditions.
Flow Chemistry Reactions are performed in continuous-flow reactors. Improved heat and mass transfer, enhanced safety, potential for higher yields and purity.
Biocatalysis Use of enzymes to catalyze specific reaction steps. High selectivity, mild reaction conditions, biodegradable catalysts.

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reaction rates. | Reduced reaction times, potential for improved yields. |

Application of Advanced Spectroscopic Characterization Techniques for Dynamic Processes and Reaction Monitoring

While standard spectroscopic techniques like NMR and IR are fundamental for structural elucidation, advanced methods are needed to study the dynamic behavior and reaction kinetics of this compound. Future research will likely involve the application of in-situ spectroscopic techniques to monitor reactions in real-time, providing valuable mechanistic insights.

Techniques such as Process Analytical Technology (PAT), which can include methods like FT-IR and Raman spectroscopy, allow for the continuous monitoring of reactant consumption and product formation. chemrxiv.org This data is crucial for optimizing reaction conditions and ensuring process safety and efficiency. For complex molecules, computational studies using Density Functional Theory (DFT) can be combined with experimental spectroscopic data to provide a deeper understanding of the molecule's vibrational modes and electronic properties. chemrxiv.orgresearchgate.netresearchgate.net

Table 2: Advanced Spectroscopic and Analytical Techniques

Technique Application Information Gained
In-situ FT-IR/Raman Real-time monitoring of chemical reactions. Reaction kinetics, detection of transient intermediates, endpoint determination.
2D NMR (e.g., COSY, HSQC) Detailed structural analysis and assignment of complex molecules. Through-bond and through-space correlations between atoms, confirmation of connectivity.
Mass Spectrometry (e.g., ESI-MS) Identification of reaction products and intermediates. Molecular weight determination, fragmentation patterns for structural elucidation.

| X-ray Crystallography | Determination of the solid-state structure. | Precise bond lengths, bond angles, and intermolecular interactions. researchgate.net |

Integration of Machine Learning and Artificial Intelligence in Predicting this compound Reactivity and Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and discovery. acs.orgresearchgate.net For a molecule like this compound, ML algorithms can be trained on large datasets of chemical reactions to predict its reactivity and potential synthetic routes. cmu.edunips.cc These models can identify the most promising reaction conditions, catalysts, and starting materials, thereby reducing the number of experiments required and accelerating the development process. researchgate.netnih.gov

For instance, AI can predict the outcomes of reactions by analyzing the structural features of the reactants. acs.org This predictive power can be applied to foresee the likely products when this compound is subjected to various reagents, guiding chemists in designing novel derivatization strategies. Furthermore, ML can assist in optimizing reaction yields by identifying the most influential parameters, such as temperature, solvent, and catalyst loading. cmu.edu

Exploration of Self-Assembly and Supramolecular Chemistry Involving Pyridine (B92270) Amine Moieties

The pyridine and amine functional groups within this compound make it an interesting candidate for studies in supramolecular chemistry. nih.govnih.gov The nitrogen atom of the pyridine ring can coordinate with metal ions, while the amine group can act as a hydrogen bond donor. nih.gov These non-covalent interactions are the foundation of self-assembly processes that can lead to the formation of complex, ordered structures such as coordination polymers, metal-organic frameworks (MOFs), and macrocycles. rsc.orgacs.org

Future research could explore how this compound or its derivatives can be used as ligands to construct novel supramolecular architectures. nih.govcityu.edu.hk The interplay of hydrogen bonding and metal coordination could be harnessed to create materials with tailored properties for applications in catalysis, sensing, or gas storage. The steric and electronic effects of the chloro and methyl substituents would play a crucial role in directing the self-assembly process and influencing the final structure and properties of the resulting supramolecular system. nih.gov

Identification of Unexplored Reactivity Patterns and Derivatization Potentials for the Compound

The reactivity of this compound is largely dictated by its three key functional components: the pyridine ring, the chloro substituent, and the dimethylamino group. While some reactions can be anticipated based on the known chemistry of similar compounds, there is significant potential for discovering unexplored reactivity patterns.

The chloro group is a potential site for nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents. The amine group can undergo reactions such as acylation, alkylation, and diazotization. The pyridine ring itself can be subject to electrophilic substitution, although the existing substituents will influence the position and feasibility of such reactions.

The development of novel derivatization reagents could further expand the chemical space accessible from this compound. mdpi.com For example, reagents that selectively react with primary or secondary amines could be adapted to modify the amino group, leading to new classes of derivatives with potentially interesting biological or material properties. mdpi.commdpi-res.com

Table 3: Mentioned Compounds

Compound Name
This compound
2-chloro-3-amino-4-methylpyridine
2-chloro-4,6-dimethoxy-1,3,5-triazine
2-cyanoacetamide

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